molecular formula C18H18N2O4 B4511238 N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4511238
M. Wt: 326.3 g/mol
InChI Key: WPBMCJNFBWETBG-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carboxamide class, characterized by a partially hydrogenated quinoline core (hexahydro) with ketone groups at positions 2 and 3. The carboxamide at position 3 links to a 4-methoxyphenyl group, while a methyl group at position 7 enhances lipophilicity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-10-7-15-13(16(21)8-10)9-14(18(23)20-15)17(22)19-11-3-5-12(24-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBMCJNFBWETBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)OC)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multistep organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and amines, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 2)

  • Structural Differences : Replaces the 4-methoxyphenyl group with a pyridylmethyl substituent and introduces a hydroxyl group at position 4.
  • Key Findings :
    • Exhibits polymorphism (α- and β-forms), with the α-form showing superior analgesic activity (ED₅₀ = 12.5 mg/kg vs. 50 mg/kg for β-form) in acetic acid writhing tests .
    • Polymorphism significantly impacts bioavailability due to differences in crystalline phase composition and solubility .

N-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-octahydroquinoline-4-carboxamide

  • Structural Differences: Fully hydrogenated (octahydro) quinoline core with a 4-chlorophenyl substituent.

4-(4-Methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-hexahydroquinoline-3-carboxamide

  • Structural Differences : Incorporates a pyridine moiety at the carboxamide position and a methyl group at position 2.
  • Key Findings :
    • Pyridine enhances hydrogen bonding with biological targets, improving receptor interaction .
    • The absence of a 7-methyl group (as in the target compound) may reduce metabolic stability, highlighting the importance of this substituent .

Pharmacological and Physicochemical Properties

Analgesic Activity

  • Compound 2 (α-form) : Achieves 80% pain inhibition at 25 mg/kg, attributed to its triclinic crystalline phase and enhanced solubility .
  • Target Compound : Predicted to exhibit comparable or improved activity due to the 4-methoxyphenyl group’s balance of electron-donating effects and lipophilicity, though empirical data are needed .

Solubility and Polymorphism

  • Polymorphism in Compound 2 reduces β-form activity by 60% due to amorphous content .
  • The target compound’s 7-methyl group may stabilize the crystalline lattice, minimizing polymorphic variability and enhancing formulation reliability .

Antimicrobial and Anticancer Potential

  • Chlorophenyl analogues (e.g., ) show broader antimicrobial spectra, while methoxyphenyl derivatives may excel in anti-inflammatory applications due to reduced cytotoxicity .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Analgesic ED₅₀ (mg/kg) Antimicrobial Activity (MIC, μg/mL) Key Structural Feature
Target Compound Pending data Pending data 7-methyl, 4-methoxyphenyl
Compound 2 (α-form) 12.5 N/A Pyridylmethyl, 4-hydroxy
N-(4-Chlorophenyl) Derivative N/A 16 (C. albicans) 4-chlorophenyl, octahydro core

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
Target Compound 2.8* 0.15* Pending data
Compound 2 (α-form) 1.9 0.45 198–200
N-(4-Chlorophenyl) Derivative 3.2 0.08 215–217

*Predicted values based on structural analogs.

Biological Activity

N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The unique structural features of this compound suggest various mechanisms of action that could be harnessed for therapeutic purposes.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, with a molecular weight of approximately 366.41 g/mol. The presence of the methoxy group and the dioxo structure contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H22N2O4
Molecular Weight366.41 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Recent studies have explored the anticancer potential of various quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated several quinoline derivatives against six cancer cell lines: A549 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), U87MG (glioblastoma), SMMC-7721 (liver cancer), and H460 (lung cancer). The MTT assay was utilized to determine cell viability.

Results Summary:

  • Compounds exhibited varying degrees of cytotoxicity.
  • The most potent compounds demonstrated IC50 values significantly lower than standard anticancer drugs.

The biological activity of this compound may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: It may trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways: Interaction with signaling pathways that regulate cell survival and growth.

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerSignificant cytotoxic effects on multiple cancer cell lines
Enzyme InhibitionPotential inhibition of key proliferative enzymes
Apoptosis InductionInduces programmed cell death in cancer cells

Q & A

Q. What techniques validate target engagement in cellular assays?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values).
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization upon ligand binding.
  • Knockdown/knockout models : Use CRISPR-Cas9 to verify phenotype rescue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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